molecular formula C18H19N5O3S2 B2890122 N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223827-45-9

N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2890122
CAS RN: 1223827-45-9
M. Wt: 417.5
InChI Key: IJJNIGBVKXUXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Compounds with similar structural motifs have been synthesized for their potential use as anti-inflammatory and analgesic agents. A study highlights the synthesis of various heterocyclic compounds derived from related structures, indicating their potential for medicinal chemistry research in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Research into similar compounds has involved the design and synthesis of derivatives to explore their anticancer activity. For instance, certain acetamide derivatives have been tested against cancer cell lines, showing appreciable cancer cell growth inhibition, suggesting a path for the development of new anticancer agents (Al-Sanea, Parambi, & Shaker, et al., 2020).

Crystal Structure Analysis

The crystal structures of related acetamides have been determined, providing a basis for understanding their chemical behavior and interactions. Such analyses are crucial for drug design and development, offering insights into the molecular conformations that contribute to biological activity (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Radioligand Imaging

Compounds within this structural family have also been explored for their use in radioligand imaging. For example, derivatives have been synthesized for imaging the translocator protein with positron emission tomography (PET), which has applications in neuroscience research and the diagnosis of neurological diseases (Dollé, Hinnen, & Damont, et al., 2008).

Antimicrobial Activity

Novel thienopyrimidine-linked rhodanine derivatives have been prepared and shown to possess significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. Such studies are fundamental to overcoming antibiotic resistance by identifying new drug candidates (Kerru, Maddila, & Maddila, et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNIGBVKXUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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